Azido-PEG4-hydrazide
Overview
Description
Mechanism of Action
Target of Action
Azido-PEG4-hydrazide is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the primary targets of this compound are the proteins that it is designed to degrade.
Mode of Action
This compound contains an Azide group . This Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow this compound to bind to its target proteins.
Biochemical Analysis
Biochemical Properties
Azido-PEG4-hydrazide plays a crucial role in biochemical reactions, primarily as a linker in the synthesis of PROTAC molecules. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This compound interacts with various biomolecules, including proteins containing alkyne groups, through CuAAC reactions, and with molecules containing DBCO or BCN groups through SPAAC reactions . These interactions facilitate the formation of stable triazole linkages, which are essential for the stability and function of PROTACs.
Cellular Effects
This compound influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading oncogenic proteins, this compound-based PROTACs can inhibit cancer cell proliferation and induce apoptosis. The compound’s ability to selectively degrade proteins makes it a powerful tool for studying protein function and cellular pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The azide group of this compound undergoes CuAAC or SPAAC reactions to form stable triazole linkages with target proteins . This linkage allows the PROTAC to bring the target protein in close proximity to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism enables the selective and efficient degradation of specific proteins, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C when protected from light, and in solvent, it remains stable at -80°C for six months and at -20°C for one month . Over time, the degradation of this compound can affect its efficacy in biochemical reactions and its ability to degrade target proteins. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo settings, although its stability must be carefully managed to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively degrades target proteins without causing significant toxicity . At higher dosages, this compound can exhibit toxic effects, including off-target protein degradation and adverse cellular responses . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interactions with enzymes and cofactors. The compound’s azide group participates in CuAAC and SPAAC reactions, which are catalyzed by copper ions or strain-promoted conditions . These reactions facilitate the formation of stable triazole linkages, which are crucial for the compound’s role in PROTAC synthesis and protein degradation. The metabolic flux and metabolite levels can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic polyethylene glycol spacer in the compound enhances its solubility in aqueous media, facilitating its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with specific cellular components, ensuring its effective delivery to target sites.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . The formation of stable triazole linkages through CuAAC or SPAAC reactions ensures that this compound remains localized to its target sites, enhancing its efficacy in protein degradation and cellular modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The azide group is typically introduced via nucleophilic substitution reactions, while the hydrazide group is formed through hydrazinolysis .
Industrial Production Methods
Industrial production of Azido-PEG4-hydrazide involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-hydrazide undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group reacts with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO or BCN without the need for a copper catalyst.
Hydrazone Formation: The hydrazide group reacts with aldehydes to form semi-permanent hydrazone bonds.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC Reactions: Strained alkynes like DBCO or BCN are used under mild conditions without the need for a catalyst.
Hydrazone Formation: Aldehydes are used in the presence of mild acids or bases to facilitate the reaction.
Major Products Formed
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Hydrazone Bonds: Formed from reactions with aldehydes.
Scientific Research Applications
Azido-PEG4-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-NHS Ester: Contains an azide group and an NHS ester group, used for amine-reactive conjugation.
Azido-PEG4-Alkyne: Contains both azide and alkyne groups, used for click chemistry applications.
Uniqueness
Azido-PEG4-hydrazide is unique due to its dual functionality, allowing it to participate in both click chemistry and hydrazone formation reactions. This versatility makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWGAVOHIVJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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